2-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethyl benzoate
Description
2-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethyl benzoate is a synthetic naphthoquinone derivative featuring a benzoate ester moiety linked via an ethylamino bridge to the 1,4-naphthoquinone core. The compound’s structure combines the redox-active 1,4-naphthoquinone scaffold—known for its antimicrobial and antitumoral properties—with a lipophilic benzoate group. This modification aims to modulate physicochemical properties such as solubility, membrane permeability, and metabolic stability, which are critical for biological activity.
Properties
IUPAC Name |
2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]ethyl benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO4/c20-15-16(18(23)14-9-5-4-8-13(14)17(15)22)21-10-11-25-19(24)12-6-2-1-3-7-12/h1-9,21H,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXDQPWNFANOOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCNC2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethyl benzoate typically involves the reaction of 3-chloro-1,4-dioxonaphthalene with aminoethyl benzoate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like column chromatography to isolate the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
2-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethyl benzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: The chloro group can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives with different functional groups .
Scientific Research Applications
2-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethyl benzoate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethyl benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and structural profiles of 2-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethyl benzoate can be contextualized by comparing it to three classes of analogs: ester derivatives, carboxylic acid derivatives, and carbamate-functionalized compounds.
Ester Derivatives
- 2-((1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino)ethyl acetate (Compound 3, ) Structure: Features an acetate group instead of benzoate. Activity: Demonstrated moderate antibacterial effects against S. aureus (9.8 mm inhibition zone at 2000 µg/mL) and E. coli (17.1 mm), though weaker than the parent 1,4-naphthoquinone. The reduced activity was attributed to solvent effects and steric hindrance from the ester group .
- 2-{2-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethoxy}ethyl 4-chlorobenzoate () Structure: Incorporates a 4-chlorobenzoate group and an additional ethoxy spacer.
Carboxylic Acid Derivatives
- 2-((3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)-3-phenylpropanoic acid () Structure: Substitutes the ester with a carboxylic acid and phenyl group. Activity: Exhibited potent antibacterial effects (MIC = 24.7 µg/mL against S. aureus, E. coli, and P. aeruginosa) and anticancer activity (~80% proliferation inhibition in SiHa cervical cancer cells) . Comparison: The carboxylic acid group improves solubility and hydrogen-bonding capacity, which may enhance target interaction but reduce cell-membrane penetration compared to ester derivatives.
- 3-Amino-2-((3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)-3-oxopropanoic acid () Structure: Contains a β-keto carboxylic acid moiety. Activity: Showed 85% proliferation inhibition in MCF-7 breast cancer cells, highlighting the role of acidic groups in enhancing cytotoxicity .
Carbamate-Functionalized Compounds
- tert-Butyl N-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate () Structure: Features a tert-butyl carbamate group and a propylamino linker. Comparison: The carbamate’s bulkiness may reduce metabolic degradation compared to ester groups, offering prolonged activity.
Data Tables
Table 1: Antibacterial Activity of Selected Analogs
Table 2: Anticancer Activity of Selected Analogs
Key Findings and Insights
Structural Impact on Activity: Ester vs. Carboxylic Acid: Ester derivatives (e.g., acetate, benzoate) generally exhibit reduced antibacterial activity compared to carboxylic acid analogs, likely due to decreased hydrogen-bonding capacity and solubility .
Physicochemical Properties :
- The benzoate group in the target compound may balance lipophilicity and stability, though excessive bulkiness could hinder target engagement.
Biological Potential: While direct data for the target compound are lacking, structurally related carbamate and carboxylic acid derivatives demonstrate promising anticancer and antimicrobial profiles, suggesting avenues for further testing .
Biological Activity
2-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethyl benzoate is a compound of interest due to its potential pharmacological applications, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its cytotoxic effects against cancer cell lines, mechanisms of action, and related research findings.
- Chemical Formula : C₁₈H₁₅ClN₂O₄
- Molecular Weight : 364.78 g/mol
- CAS Number : 1212351-52-4
Biological Activity Overview
The biological activity of this compound has been primarily investigated through its effects on cancer cells. Research indicates significant cytotoxic properties against various cancer cell lines.
Cytotoxic Effects
A study evaluating the cytotoxic effects of related compounds indicated that derivatives of naphthoquinones exhibit strong anti-tumor activities. Specifically, the compound demonstrated significant inhibitory concentrations (IC50 values) against prostate cancer cell lines:
- CWR-22 : IC50 = 2.5 µM
- PC-3 : IC50 = 2.5 µM
- DU-145 : IC50 = 6.5 µM
- HS-5 (normal bone marrow cells) : IC50 = 25 µM .
These results suggest that the compound selectively targets cancer cells while having a relatively higher IC50 in normal cells, indicating potential for therapeutic use with lower toxicity.
The mechanism by which this compound exerts its effects involves:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the S-phase, which is critical for inhibiting cancer cell proliferation.
- Apoptosis Induction : The activation of apoptotic pathways was observed in treated cancer cells, further supporting its role as a potential anti-cancer agent .
Comparative Studies
To better understand the efficacy and safety profile of this compound, comparative studies with other naphthoquinone derivatives were conducted. These studies have highlighted:
| Compound Name | IC50 (µM) | Target Cell Line | Effectiveness |
|---|---|---|---|
| 2-Chloro-N-(3-chloro-naphthoquinone) | 2.5 | CWR-22 | High |
| NCDDNB | 6.5 | DU-145 | Moderate |
| Control | >25 | HS-5 (normal cells) | Low |
Case Studies
Several case studies have documented the effects of naphthoquinone derivatives on various cancers:
- Prostate Cancer : A study involving multiple prostate cancer cell lines demonstrated that treatment with naphthoquinone derivatives led to significant reductions in cell viability and induced apoptosis .
- Breast Cancer : Similar compounds have shown promise in breast cancer models, indicating a broader application for this class of compounds in oncology .
Q & A
Q. What are the established synthetic routes for 2-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethyl benzoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzaldehyde derivatives and amino-naphthoquinone precursors. For example, a reflux method using absolute ethanol and glacial acetic acid as a catalyst achieves moderate yields (40-60%) after 4 hours . Alternative routes may employ cyclization under FeCl₃ catalysis in DMF, as seen in structurally related benzodiazepine derivatives .
- Key Variables :
| Solvent System | Catalyst | Temperature | Reaction Time | Yield Range |
|---|---|---|---|---|
| Ethanol | Glacial Acetic Acid | Reflux (~78°C) | 4 hours | 40-60% |
| DMF | FeCl₃ | 80-100°C | 6-8 hours | 55-70% |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C-NMR : Essential for confirming the benzoate ester linkage (δ ~7.8-8.2 ppm for aromatic protons) and the naphthoquinone moiety (δ ~6.5-7.5 ppm). The ethylamino group appears as a triplet near δ 3.5-4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₂₁H₁₇Cl₂NO₅; [M+H]⁺ calc. 434.06) .
- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and quinone groups) .
Q. How can researchers quantify this compound in environmental or biological matrices?
- Methodological Answer : Solid-phase extraction (SPE) with Oasis HLB cartridges is effective for isolating the compound from aqueous samples (e.g., wastewater). Post-extraction, LC-MS/MS with electrospray ionization (ESI) in negative ion mode achieves detection limits of 0.1 ng/L. Internal standards like deuterated phenols improve accuracy .
Advanced Research Questions
Q. What mechanistic insights explain contradictory bioactivity results in cell-based assays?
- Methodological Answer : Discrepancies in cytotoxicity or antioxidant activity may arise from:
- Redox Sensitivity : The naphthoquinone moiety can act as a pro-oxidant under high oxygen tension but as an antioxidant in hypoxic conditions. Validate using ROS-sensitive fluorescent probes (e.g., DCFH-DA) across oxygen gradients .
- Metabolic Stability : Hepatic microsome assays (e.g., human liver S9 fractions) can identify rapid ester hydrolysis, altering bioavailability. Compare parent compound and metabolite activity .
Q. How does structural modification of the benzoate moiety affect physicochemical properties and target binding?
- Methodological Answer : Substituents on the benzoate ring (e.g., chloro, methoxy) alter logP values and hydrogen-bonding capacity. Computational docking (AutoDock Vina) paired with SPR (surface plasmon resonance) reveals:
- 4-Chloro Substitution : Enhances hydrophobic interactions with kinase ATP-binding pockets (Kd = 12 nM vs. 45 nM for unsubstituted analogue) .
- Methoxy Groups : Improve aqueous solubility but reduce membrane permeability (PAMPA assay: Pe = 1.2 × 10⁻⁶ cm/s vs. 3.5 × 10⁻⁶ cm/s for chloro-substituted) .
Q. What experimental designs are optimal for assessing environmental persistence and degradation pathways?
- Methodological Answer : Follow OECD 307 guidelines for soil degradation studies:
- Half-Life Determination : Incubate compound-spiked soil (10 ppm) under controlled humidity/temperature. LC-MS/MS analysis every 7 days identifies primary degradation products (e.g., hydrolyzed ethylamino derivatives) .
- Photolysis Studies : Expose aqueous solutions to UVB light (312 nm) for 24 hours. Radical trapping (TEMPO) confirms ROS-mediated degradation .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported thermal stability profiles?
- Methodological Answer : Thermogravimetric analysis (TGA) under inert (N₂) vs. oxidative (O₂) atmospheres reveals divergent stability:
- In N₂ : Decomposition onset at 220°C (ester cleavage).
- In O₂ : Oxidative degradation of naphthoquinone begins at 180°C.
- Recommendation : Standardize TGA protocols by atmosphere and heating rate (10°C/min) to ensure comparability .
Methodological Tables
Q. Table 1. Comparative Synthetic Routes
| Parameter | Ethanol/Glacial Acetic Acid | DMF/FeCl₃ |
|---|---|---|
| Reaction Time (hours) | 4 | 6-8 |
| Yield (%) | 40-60 | 55-70 |
| Byproducts | Unreacted aldehyde | Oligomeric side-products |
Q. Table 2. Environmental Degradation Products
| Condition | Major Degradants | Detection Method |
|---|---|---|
| Hydrolysis (pH 9) | 3-Chloro-1,4-dioxo-naphthalen-2-amine | LC-MS/MS (ESI⁻) |
| UV Photolysis | Benzoic acid + Quinone epoxide derivatives | HRMS/Q-TOF |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
